molecular formula C8H13NO B1367874 1-(2,5-Dimethylfuran-3-yl)ethan-1-amine CAS No. 317830-20-9

1-(2,5-Dimethylfuran-3-yl)ethan-1-amine

Cat. No.: B1367874
CAS No.: 317830-20-9
M. Wt: 139.19 g/mol
InChI Key: MTHKKBLSINVYHP-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylfuran-3-yl)ethan-1-amine (CAS 317830-20-9) is a primary amine featuring a furan ring substituted with methyl groups at positions 2 and 5, and an ethanamine moiety at position 2. Its molecular formula is C₈H₁₃NO, with a molecular weight of 139.2 g/mol . The compound is a liquid at room temperature and is cataloged as a life science reagent, primarily used in organic synthesis and pharmaceutical research . Its structure (Figure 1) confers reactivity typical of both amines and furans, making it a versatile intermediate for constructing bioactive molecules or functional materials.

Figure 1. Structure of this compound.

Properties

IUPAC Name

1-(2,5-dimethylfuran-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHKKBLSINVYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588033
Record name 1-(2,5-Dimethylfuran-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317830-20-9
Record name 1-(2,5-Dimethylfuran-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2,5-Dimethylfuran-3-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylfuran and ethylamine.

    Reaction Conditions: The reaction involves the alkylation of 2,5-dimethylfuran with ethylamine under controlled conditions. This process may require the use of a catalyst and specific temperature and pressure conditions to ensure optimal yield.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2,5-Dimethylfuran-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-Dimethylfuran-3-yl)ethan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 1-(2,5-Dimethylfuran-3-yl)ethan-1-amine and related ethanamine derivatives.

Table 1. Comparative Analysis of Ethanamine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycle/Aromatic Group Physical State Applications
This compound C₈H₁₃NO 139.2 2,5-dimethylfuran Furan Liquid Life sciences, synthesis
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-amine C₈H₁₀F₃NS 209.23 2,5-dimethylthiophene, trifluoro Thiophene Not reported Material science
2,2-Diphenylethan-1-amine C₁₄H₁₅N 197.28 Two phenyl groups Benzene Solid Pharmaceuticals, polymers
1-(Pyridin-2-yl)ethan-1-amine C₇H₁₀N₂ 122.17 Pyridine ring Pyridine Not reported Chiral drug intermediates
1-(Naphthalen-1-yl)ethan-1-amine C₁₂H₁₃N 171.24 Naphthyl group Naphthalene Not reported Enantioselective transport

Key Structural and Functional Differences

Heterocyclic Core: The furan ring in the target compound (electron-rich due to oxygen) contrasts with thiophene (sulfur-containing, less polar) and pyridine (aromatic nitrogen, basic). The pyridin-2-yl variant (C₇H₁₀N₂) is a key chiral intermediate in drug synthesis (e.g., antiviral agents), leveraging pyridine’s nitrogen for coordination chemistry .

Trifluoroethyl substitution in the thiophene analog introduces strong electron-withdrawing effects, reducing amine basicity and altering solubility . Diphenyl substitution in 2,2-diphenylethan-1-amine enhances hydrophobicity and rigidity, favoring applications in polymer backbones or as a scaffold for bioactive molecules .

Physicochemical Properties :

  • The target compound’s liquid state (vs. solid diphenylethan-1-amine) suggests lower melting points due to reduced molecular symmetry and weaker intermolecular forces .
  • Chirality : Enantiomers like (R)-1-(2,5-Dimethylfuran-3-yl)ethan-1-amine () may exhibit stereoselective binding in drug-receptor interactions, analogous to pyridinyl ethanamines used in asymmetric catalysis .

Applications :

  • Life Sciences : The target compound is marketed as a building block for drug discovery, whereas 1-(pyridin-2-yl)ethan-1-amine derivatives are prioritized in industrial asymmetric hydrogenation for chiral drugs .
  • Material Science : Thiophene-based analogs (e.g., C₈H₁₀F₃NS) are explored for conductive polymers due to sulfur’s polarizability and trifluoro groups’ electronic effects .

Research Findings

  • Synthetic Utility : The furan ring in this compound can undergo electrophilic substitution or ring-opening reactions, unlike the more stable pyridine or benzene derivatives .
  • Pharmacological Potential: Structurally related phenethylamines (e.g., 2C-D, ) exhibit psychoactive properties, but the target compound’s methyl-substituted furan may mitigate such activity while retaining utility in non-CNS drug candidates .
  • Enantioselectivity : Crown ether-mediated transport studies () suggest that naphthyl or phenyl ethanamines exhibit higher enantioselectivity than furan derivatives, likely due to stronger π-π interactions .

Biological Activity

Overview

1-(2,5-Dimethylfuran-3-yl)ethan-1-amine, with the molecular formula C8H13NO, is a compound featuring a furan ring substituted with two methyl groups and an ethanamine group. This unique structure suggests potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Research into its biological properties is still evolving, but preliminary studies indicate promising results.

  • Molecular Weight : 139.19 g/mol
  • IUPAC Name : 1-(2,5-dimethylfuran-3-yl)ethanamine
  • Canonical SMILES : CC1=CC(=C(O1)C)C(C)N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate pathways related to inflammation and microbial resistance. The compound's furan moiety is crucial for its biological interactions, as evidenced by structure–activity relationship (SAR) studies highlighting the importance of the 2,5-dimethyl substitution in enhancing activity against certain pathogens .

Antimicrobial Activity

Research has indicated that compounds with furan moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been shown to inhibit various bacterial strains effectively. A study demonstrated that certain furan derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 95 µM against Mycobacterium tuberculosis, indicating potential as anti-tuberculosis agents .

Anti-inflammatory Properties

In vitro studies suggest that the compound may possess anti-inflammatory effects. Its structural similarity to known anti-inflammatory agents has prompted investigations into its efficacy in reducing inflammatory markers in cell cultures. The presence of the ethanamine group appears to enhance its interaction with biological targets involved in inflammatory responses.

Comparative Analysis with Similar Compounds

A comparison with other furan-based compounds reveals that this compound has unique properties due to its specific substitutions. For example:

Compound NameStructure FeaturesBiological Activity
2,5-DimethylfuranSimple furan structureModerate antimicrobial activity
3-FurylmethanamineAmino group on furanAntiviral properties
This compound Furan with ethanamine groupPromising antimicrobial and anti-inflammatory effects

Case Studies and Research Findings

Several studies have explored the biological activity of furan derivatives:

  • Antiviral Activity : A study identified furan-carboxamide derivatives as potent inhibitors of H5N1 influenza virus. The research emphasized that modifications in the furan structure significantly impacted antiviral efficacy .
  • Synthesis and Evaluation : Research into the synthesis of novel N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide derivatives highlighted structural similarities to this compound and their potential antimycobacterial activity .
  • Inflammation Studies : Ongoing investigations are assessing how structural variations in compounds like this compound influence their ability to modulate inflammatory pathways in vitro.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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